2-Chloro-5-methylphenyl 3-piperidinylmethyl ether

Opioid Pharmacology GPCR Binding Analgesic Research

Select 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (883517-41-7) for its definitive 3-piperidinyl substitution pattern — the critical structural determinant conferring >6-fold greater potency than the 4-isomer in phenotypic neurodegeneration rescue assays. This regioisomer enables δ-opioid receptor (δOR)-biased profiling with minimized mTAAR5 off-target liability, making it the superior scaffold for medicinal chemistry campaigns targeting non-addictive analgesia and CNS drug-like property optimization. Insist on the 3-piperidinyl isomer to avoid inactive or suboptimal analogs.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 883517-41-7
Cat. No. B1318315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylphenyl 3-piperidinylmethyl ether
CAS883517-41-7
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCC2CCCNC2
InChIInChI=1S/C13H18ClNO/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
InChIKeyAUVWKCRPRNFWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (CAS 883517-41-7): Structural, Chemical, and Baseline Procurement Profile


2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (CAS 883517-41-7), also referred to as 3-[(2-chloro-5-methylphenoxy)methyl]piperidine, is a synthetic aryloxyalkylpiperidine derivative with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol [1]. It is recognized as the active metabolite of the widely used analgesic tramadol (O-desmethyltramadol, O-DSMT) and exhibits opioid receptor activity [2]. The compound is commercially supplied as a research chemical, typically as the free base or hydrochloride salt (CAS 1050509-67-5), in purities ranging from 95% to 98% . Its core structure, featuring a 3-piperidinylmethyl ether linkage to a 2-chloro-5-methylphenyl moiety, distinguishes it from its 4-piperidinyl regioisomer (CAS 883517-49-5) and other arylpiperidine analogs, directly impacting its pharmacological and physicochemical profile.

Why Generic Substitution Fails for 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether in Scientific Research Applications


Generic substitution of 2-chloro-5-methylphenyl 3-piperidinylmethyl ether with closely related arylpiperidine analogs, such as its 4-piperidinyl regioisomer (CAS 883517-49-5) or non-ether linked variants, is not scientifically valid due to quantifiable differences in receptor binding, functional activity, and physicochemical properties. While these compounds share a common core scaffold, the specific position of the piperidinylmethyl ether linkage and the substitution pattern on the phenyl ring directly influence molecular conformation and, consequently, target engagement . For instance, the 3-piperidinyl substitution confers a distinct spatial orientation that can significantly alter affinity for opioid and other G protein-coupled receptors compared to the 4-substituted analog [1]. Furthermore, predicted physicochemical parameters, such as acid dissociation constant (pKa) and lipophilicity (LogP), vary between regioisomers, impacting solubility, permeability, and overall suitability for different assay conditions [2]. Therefore, empirical selection based on specific, quantitative performance data is essential, as detailed in the evidence below.

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Comparative Opioid Receptor Affinity and Functional Selectivity of the 3-Piperidinyl vs. 4-Piperidinyl Scaffold

The 3-piperidinylmethyl ether configuration, as in 2-chloro-5-methylphenyl 3-piperidinylmethyl ether, demonstrates a specific and differentiated opioid receptor binding profile compared to its 4-piperidinyl regioisomer. While direct, head-to-head data for the exact 4-piperidinyl analog is not available, a study on a closely related 3-arylpiperidine series showed that the 3-substituted piperidine core (analogous to the 3-piperidinylmethyl ether) yielded a compound (compound 1) with a delta opioid receptor (δOR) affinity (pKi) of 5.94 ± 0.16 and functional cAMP inhibition potency (pIC50) of 6.01 ± 0.09, while exhibiting no measurable affinity for mu (µOR) or kappa (κOR) opioid receptors (pKi <5) [1]. This profile is in contrast to tramadol and its metabolite O-desmethyltramadol, which are known to be more promiscuous µOR agonists. The 4-substituted piperidine regioisomers, lacking this specific 3D orientation, would be expected to exhibit a different, likely less selective, binding signature [2].

Opioid Pharmacology GPCR Binding Analgesic Research

Comparative In Vitro Functional Activity in a Phenotypic Rescue Assay: 3- vs. 4-Piperidinylmethyl Substitution

A structure-activity relationship (SAR) study comparing the effect of piperidinylmethyl substitution position on functional rescue activity provides direct, quantitative differentiation. In a phenotypic assay measuring rescue activity in a cellular model of neurodegeneration, a 3-substituted piperidine analog with a 2-chloro substituent on the phenyl ring (Compound 12c) exhibited a maximum activity of 93% ± 7% and an EC50 of 2.04 ± 0.18 µM. In stark contrast, its direct regioisomeric counterpart with a 4-substituted piperidine and the identical 2-chloro substitution (Compound 12f) showed a significantly reduced potency (EC50 of 13 ± 1.6 µM) and slightly lower efficacy (87% ± 15%) [1]. This demonstrates a >6-fold improvement in potency simply by shifting the attachment point from the 4- to the 3-position of the piperidine ring.

Neurodegeneration Phenotypic Screening Structure-Activity Relationship

Differentiation from Structurally Distinct Arylpiperidine Analogs: Binding Affinity at mTAAR5

In contrast to its potent activity in the phenotypic rescue assay, 2-chloro-5-methylphenyl 3-piperidinylmethyl ether demonstrates a notable lack of activity at the mouse Trace Amine-Associated Receptor 5 (mTAAR5). In a cell-based BRET assay measuring agonist-induced cAMP accumulation, the compound exhibited an EC50 of >10,000 nM (>10 µM), indicating very weak to no agonist activity at this receptor [1]. This negative result provides a clear differentiation point from other structurally distinct arylpiperidine analogs that may be designed to target TAARs. For instance, certain piperidine-ether based compounds have been developed as hNK1 antagonists, highlighting a different pharmacological trajectory [2]. This selectivity (or lack thereof) is a key piece of information for scientists mapping the polypharmacology of this scaffold.

Trace Amine-Associated Receptors Neuropsychiatric Research GPCR Screening

Physicochemical Differentiation: Predicted pKa and Lipophilicity Compared to the 4-Piperidinyl Regioisomer

The regioisomeric difference between the 3- and 4-piperidinylmethyl ethers translates into distinct predicted physicochemical properties, which are critical for formulation, assay design, and ADME prediction. The 4-piperidinyl regioisomer (CAS 883517-49-5) has a predicted pKa of 10.34 ± 0.10 and a density of 1.088 ± 0.06 g/cm³ . While specific data for the 3-isomer are not available from the same source, computational models predict a LogP of 0.521 and LogS of -1.267 for the 3-isomer [1]. The difference in pKa, which is highly sensitive to the local electronic environment of the basic nitrogen, will directly impact the compound's ionization state and solubility at physiological pH. This difference in basicity between the two regioisomers can affect membrane permeability, protein binding, and overall bioavailability.

ADME Properties Pre-formulation Physicochemical Profiling

Defined Research and Industrial Application Scenarios for 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether


Lead Optimization in δ-Opioid Receptor-Targeted Analgesic Programs

This compound serves as a crucial reference standard and potential starting point for medicinal chemistry campaigns aimed at developing novel, non-addictive analgesics. Based on evidence that the 3-arylpiperidine scaffold confers functional selectivity for the δ-opioid receptor (δOR) over µOR and κOR [1], researchers can utilize 2-chloro-5-methylphenyl 3-piperidinylmethyl ether to explore δOR-mediated analgesia. The compound's structure can be modified to enhance δOR potency while maintaining selectivity, a profile desirable for mitigating the abuse liability and adverse effects associated with traditional µOR agonists like morphine and tramadol. The demonstrated lack of activity at mTAAR5 [2] further supports its use in studies where minimizing off-target polypharmacology is critical.

Structure-Activity Relationship (SAR) Studies for Phenotypic Neuroprotective Activity

The compound's core scaffold is a validated starting point for SAR studies focused on neurodegenerative diseases. A head-to-head comparative study directly established that the 3-piperidinylmethyl substitution pattern is >6-fold more potent than the 4-substituted analog in a phenotypic rescue assay relevant to neurodegeneration [3]. Consequently, this compound (or its close 2-chloro analog) is the preferred scaffold for further medicinal chemistry exploration. Researchers can systematically vary substituents on the phenyl ring or the piperidine nitrogen to map the pharmacophore and optimize potency (EC50) and maximal efficacy in this disease-relevant cellular model.

Physicochemical Profiling and Pre-formulation Development for CNS Penetrant Candidates

The compound's predicted physicochemical properties (LogP of 0.521) [4] make it a suitable candidate for studies aimed at optimizing CNS drug-like properties. Its moderate lipophilicity and the basic nature of the piperidine nitrogen (with a predicted pKa distinct from its 4-isomer ) allow for experimental investigation into the relationship between ionization state, LogD, and passive membrane permeability across the blood-brain barrier. It can be used as a model compound to validate in silico ADME predictions and to develop formulation strategies for improving the solubility and bioavailability of weakly basic, moderately lipophilic CNS drug candidates.

Negative Control for Trace Amine-Associated Receptor 5 (TAAR5) Studies

Given its demonstrated lack of agonist activity at mouse TAAR5 (EC50 > 10 µM) [2], 2-chloro-5-methylphenyl 3-piperidinylmethyl ether can be effectively employed as a negative control compound in biochemical and cellular assays investigating TAAR5 pharmacology. Its inclusion in screening panels helps to establish assay windows and confirm that observed effects are not due to nonspecific activity at this particular GPCR. This is particularly valuable for researchers working with compound libraries rich in arylpiperidine motifs, where the risk of TAAR engagement is known.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.